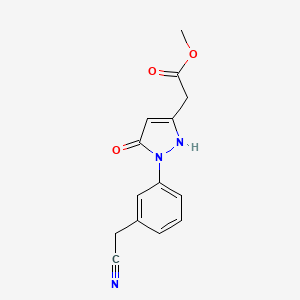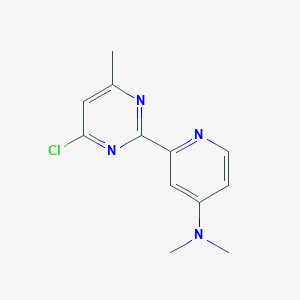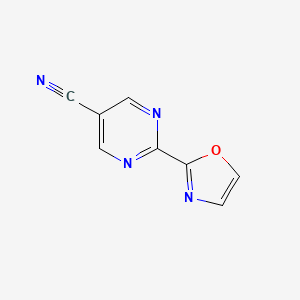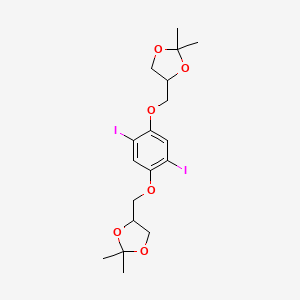
Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(1-(3-(cianometil)fenil)-5-hidroxi-1H-pirazol-3-il)acetato de metilo es un compuesto orgánico complejo que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo cianometil, un grupo hidroxilo y un grupo funcional éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(1-(3-(cianometil)fenil)-5-hidroxi-1H-pirazol-3-il)acetato de metilo generalmente implica múltiples pasos, comenzando con la preparación de la estructura central del pirazol. Un método común implica la ciclocondensación de derivados de hidracina con β-dicetonas o β-cetoésteres. El grupo cianometil se puede introducir a través de una reacción de sustitución nucleófila utilizando haluros de cianometil. El proceso de esterificación para formar el producto final se puede lograr utilizando metanol y un catalizador ácido en condiciones de reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. El uso de sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura y la presión, también es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(1-(3-(cianometil)fenil)-5-hidroxi-1H-pirazol-3-il)acetato de metilo sufre diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo cianometil puede participar en reacciones de sustitución nucleófila, donde el grupo ciano puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de cianometil en presencia de una base como el hidruro de sodio.
Productos principales
Oxidación: Formación de un derivado carbonílico.
Reducción: Formación de un derivado alcohólico.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-(1-(3-(cianometil)fenil)-5-hidroxi-1H-pirazol-3-il)acetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado como un posible compuesto principal en el descubrimiento de fármacos para varios objetivos terapéuticos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(1-(3-(cianometil)fenil)-5-hidroxi-1H-pirazol-3-il)acetato de metilo implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el grupo cianometil puede participar en diversas reacciones bioquímicas. El grupo éster puede sufrir hidrólisis para liberar la fracción de pirazol activa, que puede interactuar con enzimas y receptores en los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2-cianoacetamido)benzoato de metilo
- (Z)-2-ciano-2-(2-oxoindolin-3-iliden)acetato de etilo
Singularidad
El 2-(1-(3-(cianometil)fenil)-5-hidroxi-1H-pirazol-3-il)acetato de metilo es único debido a la presencia de un grupo cianometil y un grupo hidroxilo en el anillo de pirazol. Esta combinación de grupos funcionales confiere reactividad química distinta y potencial actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
methyl 2-[2-[3-(cyanomethyl)phenyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C14H13N3O3/c1-20-14(19)9-11-8-13(18)17(16-11)12-4-2-3-10(7-12)5-6-15/h2-4,7-8,16H,5,9H2,1H3 |
Clave InChI |
WJEPMGTWUVFUNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)

![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)





